1-(2-Fluoro-5-methylphenyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea
Overview
Description
The compound “1-(2-Fluoro-5-methylphenyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea” is a complex organic molecule. It contains a urea group (-NH-CO-NH-) linking a 2-fluoro-5-methylphenyl group and a 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl group .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a central urea group attached to a 2-fluoro-5-methylphenyl group and a 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl group . The presence of the dioxaborolan group suggests that this compound may be used in Suzuki-Miyaura cross-coupling reactions.Physical and Chemical Properties Analysis
The compound has a molecular weight of 370.2255632 . It has a density of 1.18 and a boiling point of 410.6±45.0 °Scientific Research Applications
Synthesis and Structural Analysis
The compound 1-(2-Fluoro-5-methylphenyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea is a key intermediate in the synthesis of various boric acid ester compounds. Its synthesis involves a multi-step substitution reaction. The structures of these compounds are often confirmed using various spectroscopic methods such as FTIR, NMR, and mass spectrometry. Additionally, single-crystal X-ray diffraction is used for crystallographic and conformational analyses. These methods help in understanding the molecular structure and properties of such compounds, which are further validated through density functional theory (DFT) calculations (Huang et al., 2021).
Application in Receptor Tyrosine Kinase Inhibitor Synthesis
This compound is used in the synthesis of receptor tyrosine kinase inhibitors like linifanib. Linifanib, synthesized via a Suzuki coupling reaction, is a potent inhibitor of angiogenesis, tumor growth, and metastasis. The synthesis process of linifanib highlights the importance of intermediates like this compound in the development of significant pharmaceutical compounds (Song, 2013).
Antimicrobial Activity
Some urea derivatives, including those synthesized with similar structures, have shown good antimicrobial activity. This indicates potential applications in developing new antimicrobial agents for medical use (Haranath et al., 2007).
Application in Boronated Compounds
Boronated compounds, including those with structures similar to the compound , have been synthesized for various applications. These include studying their cytotoxicities and boron uptake in vitro, suggesting potential uses in medical imaging and treatment, particularly in targeting cancer cells (Morrison et al., 2010).
Detection of Hydrogen Peroxide Vapor
Compounds structurally similar to this compound have been used in developing organic thin-film fluorescence probes. These probes are significant in detecting hydrogen peroxide vapor, a crucial aspect in explosive detection and environmental monitoring (Fu et al., 2016).
Mechanism of Action
Properties
IUPAC Name |
1-(2-fluoro-5-methylphenyl)-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24BFN2O3/c1-13-6-11-16(22)17(12-13)24-18(25)23-15-9-7-14(8-10-15)21-26-19(2,3)20(4,5)27-21/h6-12H,1-5H3,(H2,23,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXOFPHPAEAVMKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)NC3=C(C=CC(=C3)C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24BFN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80583109 | |
Record name | N-(2-Fluoro-5-methylphenyl)-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80583109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
796967-18-5 | |
Record name | N-(2-Fluoro-5-methylphenyl)-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80583109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 1-(2-Fluoro-5-methylphenyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea in the synthesis of Linifanib?
A: this compound serves as a crucial intermediate in the synthesis of Linifanib []. This compound, bearing a boronic ester group, undergoes a Suzuki cross-coupling reaction with another key intermediate, 4-iodo-1H-indazol-3-amine, to ultimately yield Linifanib. This synthetic route offers advantages such as cost-effectiveness, operational simplicity, reduced reaction time, and suitability for industrial-scale production [].
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